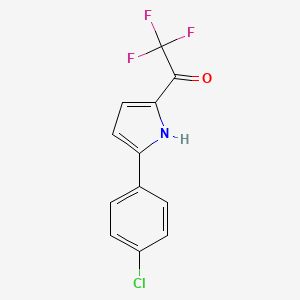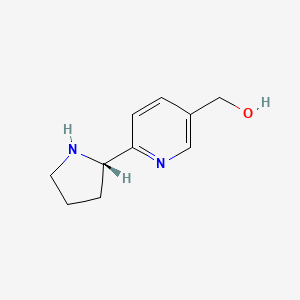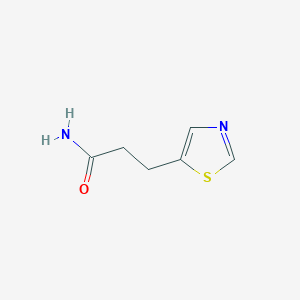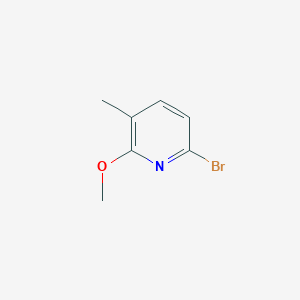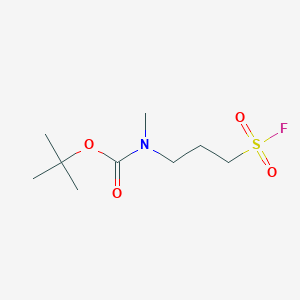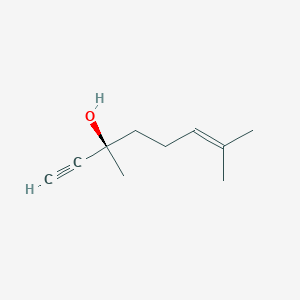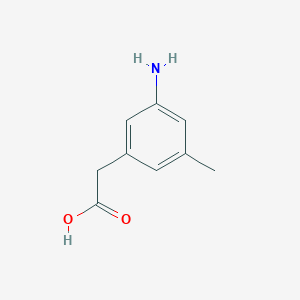![molecular formula C7H13NO B12966668 (3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)
(3aS,7aS)-octahydrofuro[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,7aS)-octahydrofuro[2,3-c]pyridine is a heterocyclic compound featuring a fused ring system that includes both furan and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-octahydrofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of microwave-assisted reactions, which offer the advantage of milder conditions and higher yields compared to traditional methods . For example, the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,7aS)-octahydrofuro[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
(3aS,7aS)-octahydrofuro[2,3-c]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3aS,7aS)-octahydrofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
(3aS,7aS)-octahydrofuro[2,3-c]pyridine can be compared to other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and have been studied for their wide range of biological activities.
Pyridine derivatives: Compounds containing the pyridine ring are known for their diverse therapeutic properties, including antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties that distinguish it from other heterocyclic compounds.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
ADAVWIVNHOHLGV-NKWVEPMBSA-N |
Isomerische SMILES |
C1CNC[C@@H]2[C@@H]1CCO2 |
Kanonische SMILES |
C1CNCC2C1CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
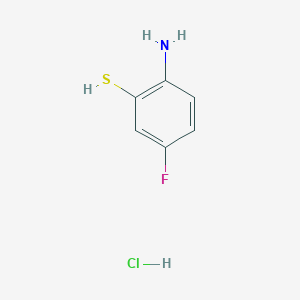
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)

